1-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide
Description
1-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide is a heterocyclic sulfonamide derivative featuring an imidazole core linked to pyridine and pyrazole moieties. Its molecular formula is C₁₃H₁₅N₅O₂S₂, with a molecular weight of 337.4 g/mol . Imidazole-based compounds are pharmacologically significant due to their broad applications in medicinal chemistry, including anticancer, antimicrobial, and enzyme inhibition activities .
Propriétés
IUPAC Name |
1-methyl-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]imidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2S/c1-19-10-14(16-11-19)23(21,22)17-7-9-20-8-5-13(18-20)12-4-2-3-6-15-12/h2-6,8,10-11,17H,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYPRCZSPUZJLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCCN2C=CC(=N2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
1-Methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide is a complex organic compound with potential biological activities. This article reviews its biological properties, including its anticancer and anti-inflammatory effects, alongside relevant case studies and research findings.
Chemical Structure and Properties
The compound's structure can be analyzed to understand its biological activity. The presence of the imidazole and pyrazole moieties suggests potential interactions with biological targets, particularly in cancer therapy.
Molecular Formula : C13H15N5O2S
Molecular Weight : 301.35 g/mol
CAS Number : 676479-88-2
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.
Table 1: Cytotoxicity Data of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF7 | 3.79 | |
| Compound B | NCI-H460 | 12.50 | |
| Compound C | Hep-2 | 3.25 | |
| Compound D | A549 | 26.00 |
These compounds demonstrated varying degrees of effectiveness, suggesting that structural modifications can enhance anticancer activity.
The mechanism by which 1-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide exerts its effects may involve inhibition of key enzymes or pathways involved in cancer progression. For instance, some pyrazole derivatives have been shown to inhibit Aurora-A kinase, a critical regulator of cell division.
Case Studies
Several case studies have investigated the biological efficacy of related compounds:
-
Study on Pyrazole Derivatives :
- Researchers synthesized various pyrazole derivatives and evaluated their anticancer activity against MCF7 and NCI-H460 cell lines.
- Results indicated that certain derivatives exhibited IC50 values as low as 0.01 µM, demonstrating potent anticancer properties compared to standard treatments like doxorubicin .
- Inhibition of CDK2 :
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The following table compares 1-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide with structurally or functionally related compounds:
Key Observations:
Trifluoromethyl groups (e.g., in ) improve metabolic stability and bioavailability. Oxadiazole moieties (e.g., in ) are associated with enhanced binding to enzymes or receptors due to their planar, electron-deficient nature.
Synthetic Routes :
- Most analogs are synthesized via nucleophilic aromatic substitution (SNAr) or amidation reactions, with yields ranging from 35% to 48% .
Further in vitro assays are needed to confirm these hypotheses.
Q & A
Q. How can researchers validate the compound’s stability under physiological conditions?
- Methodological Answer : Conduct forced degradation studies (acid/base hydrolysis, oxidation with H₂O₂, photolysis under ICH Q1B guidelines). Monitor degradation products via LC-MS/MS and assign structures using MS/MS fragmentation patterns. Shelf-life predictions use Arrhenius kinetics (accelerated stability testing at 40°C/75% RH) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
